molecular formula C25H25N3O6S B2925760 2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-phenethylacetamide CAS No. 1031977-42-0

2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-phenethylacetamide

Cat. No.: B2925760
CAS No.: 1031977-42-0
M. Wt: 495.55
InChI Key: IHOQQRMSSDSKCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(3,4-Dimethoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-phenethylacetamide is a sophisticated synthetic compound designed for advanced chemical and pharmacological research. Its molecular architecture integrates a 1,2,4-thiadiazine 1,1-dioxide core, a scaffold known in medicinal chemistry for its potential to interact with various biological targets. The presence of the 3,4-dimethoxyphenethylamine moiety is a key structural feature, as this subunit is a common pharmacophore in bioactive molecules and is found in several compounds with documented physiological activity . This specific combination of structures makes the compound a valuable candidate for investigating new therapeutic agents, particularly in oncology and neuroscience. Researchers can utilize this compound to explore structure-activity relationships (SAR) and probe complex biological mechanisms. The 1,2,4-thiadiazine dioxide system, along with the acetamide linker, offers a versatile platform for studying enzyme inhibition and receptor interactions. The incorporated phenethylamine fragment may contribute to interactions with neurological targets, given its structural resemblance to key neurotransmitters . This reagent is provided exclusively for research applications in laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O6S/c1-33-21-13-12-19(16-22(21)34-2)28-25(30)27(20-10-6-7-11-23(20)35(28,31)32)17-24(29)26-15-14-18-8-4-3-5-9-18/h3-13,16H,14-15,17H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHOQQRMSSDSKCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)NCCC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. The specific environmental factors influencing the action of this compound are currently unknown.

Biological Activity

The compound 2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-phenethylacetamide is a novel derivative with potential therapeutic applications. Its complex structure includes a thiadiazine core, which has been associated with various biological activities, particularly in the context of anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on available research findings.

  • Molecular Formula : C20H24N2O8S2
  • Molecular Weight : 484.54 g/mol
  • CAS Number : Not specified in the search results.

The biological activity of the compound can be attributed to several key mechanisms:

  • Anticancer Activity : The presence of the thiadiazine ring is known to enhance anticancer properties. Compounds with similar structures have shown effectiveness against various cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through interference with DNA synthesis or repair processes .
  • Antimicrobial Activity : The compound's structural features suggest potential antimicrobial effects. Thiadiazine derivatives have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria, which may be relevant for developing new antibiotics .

Anticancer Studies

A study evaluating similar thiadiazine derivatives demonstrated significant anticancer activity against various human cancer cell lines. The compounds exhibited IC50 values ranging from 9 to 97 μM across different cell lines, indicating their potency in inhibiting tumor growth .

Cell LineIC50 Value (μM)Reference
HCT-1169 - 42
MCF-725 - 83
HeLa25 - 97

Antimicrobial Studies

In antimicrobial assays, derivatives of the thiadiazine ring were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that these compounds possess varying degrees of antibacterial activity, supporting their potential use in treating infections .

Case Studies

  • Case Study on Anticancer Efficacy : A synthesized derivative similar to the target compound showed promising results in a preclinical model for breast cancer. Treatment led to a significant reduction in tumor size and increased apoptosis rates compared to control groups .
  • Case Study on Antimicrobial Properties : Another study investigated the efficacy of thiadiazine derivatives against multi-drug resistant strains of bacteria. The results highlighted a notable decrease in bacterial viability, suggesting that these compounds could serve as templates for developing new antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

Table 1: Core Heterocycle Variations
Compound Name Core Structure Key Substituents Bioactivity Relevance
Target Compound Benzo[e][1,2,4]thiadiazine-1,1-dioxide 3,4-Dimethoxyphenyl, phenethylacetamide Enhanced solubility and receptor affinity (inferred)
2-(1,1-Dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(4-methoxyphenyl)acetamide Benzo[e][1,2,3]thiadiazine-1,1-dioxide 4-Methoxyphenylacetamide Structural analog with reduced methoxy substitution
2-(3-Oxo-2,3-dihydro-benzo[b][1,4]thiazin-4-yl)acetamide Benzo[b][1,4]thiazin-3-one Unsubstituted acetamide Base scaffold for derivatization

Key Observations :

  • The sulfone group (1,1-dioxido) in both the target compound and ’s analog increases oxidative stability compared to non-sulfonated thiadiazines .

Substituent Effects

Table 2: Substituent Comparisons
Substituent Position Target Compound Analog () Impact on Properties
Position 2 (heterocycle) 3,4-Dimethoxyphenyl Phenyl Methoxy groups enhance electron-donating capacity, potentially improving solubility .
Position 4 (side chain) N-Phenethylacetamide N-(4-Methoxyphenyl)acetamide Phenethyl group increases lipophilicity, favoring blood-brain barrier penetration .

Key Observations :

  • 3,4-Dimethoxyphenyl vs. 4-methoxyphenyl: The additional methoxy group in the target compound may confer superior antioxidant or receptor-modulating activity, as seen in related polyphenolic compounds .
  • Phenethyl vs. Methoxyphenyl : The phenethyl chain’s flexibility could enhance binding to hydrophobic pockets in biological targets compared to rigid methoxyphenyl groups .

Key Observations :

  • The target compound’s synthesis likely parallels benzoxazine-oxadiazole hybrid methods (), leveraging mild conditions to preserve sensitive substituents .
  • Unlike thiadiazole derivatives (), the sulfone group in the target compound may necessitate additional oxidation steps .

Q & A

Q. What synthetic strategies are recommended for preparing 2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-phenethylacetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling benzothiazine intermediates with phenethylamine derivatives under controlled conditions. For example, highlights the use of carboxamide side chains fused to dihydropyrazolo-benzothiazine moieties via reflux in polar aprotic solvents (e.g., DMF) with coupling agents like EDCI. Yield optimization can be achieved by varying reaction temperatures (60–100°C) and catalyst systems (e.g., palladium catalysts for cross-coupling steps, as noted in ). Purity is assessed via TLC and recrystallization using ethanol/water mixtures .

Q. Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Essential for verifying substituent positions on the benzothiazine and phenethylacetamide moieties (e.g., methoxy group integration at δ 3.8–4.0 ppm) .
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for the acetamide and sulfone groups) .
  • Elemental Analysis : Validates purity by comparing experimental vs. calculated C, H, N, and S content (e.g., ±0.3% deviation threshold) .
  • X-ray Crystallography : Used for resolving ambiguous stereochemistry, as demonstrated in for related thiazine derivatives .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by storing the compound at 25°C (room temperature), 40°C (elevated), and 75% relative humidity. Monitor degradation via HPLC at intervals (0, 1, 3, 6 months). suggests that sulfone-containing benzothiazines are hygroscopic; thus, desiccants like silica gel are recommended for long-term storage .

Advanced Research Questions

Q. What computational approaches are used to predict the compound’s interaction with biological targets (e.g., DNA or enzymes)?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to predict reactivity and charge distribution, as applied to similar benzothiazines in .
  • Molecular Docking : Use software like AutoDock Vina to model binding poses with targets (e.g., DNA grooves or kinase active sites). references docking studies showing benzothiazine derivatives binding via π-π stacking and hydrogen bonding .
  • MD Simulations : Validate docking results by simulating ligand-protein interactions over 100 ns to assess stability .

Q. How do structural modifications (e.g., substituent variations on the benzothiazine ring) influence biological activity?

  • Methodological Answer : Design analogs with substitutions at the 3,4-dimethoxyphenyl or phenethyl groups. For example:
  • Electron-Withdrawing Groups (EWGs) : Replace methoxy with nitro or chloro to enhance electrophilicity and DNA intercalation (observed in for chlorinated analogs) .
  • Bulkier Substituents : Introduce tert-butyl groups to improve lipophilicity and membrane permeability, as seen in for thiazole-acetamide derivatives .
  • Biological Assays : Compare IC50 values in antioxidant (DPPH assay, ) or antiproliferative (MTT assay) studies to establish structure-activity relationships (SAR) .

Q. What strategies resolve contradictions in biological data (e.g., conflicting IC50 values across studies)?

  • Methodological Answer :
  • Standardize Assay Conditions : Use identical cell lines (e.g., HeLa vs. MCF-7), solvent controls (DMSO ≤0.1%), and incubation times (48–72 hours).
  • Validate Purity : Re-test compounds with ≥95% HPLC purity to exclude impurities as confounding factors.
  • Meta-Analysis : Compare data across studies (e.g., vs. 14) to identify trends, such as increased activity with sulfone groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.